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In the landscape of modern medicinal chemistry and drug development, pyrimidine-based
structures are of paramount importance. As a fundamental component of nucleobases, the
pyrimidine ring is a privileged scaffold, consistently found in a wide array of therapeutic agents
with applications ranging from oncology to virology.[1][2][3][4] The strategic functionalization of
this core allows for the fine-tuning of molecular properties, enabling precise interactions with
biological targets. 5-lodo-2-methylpyrimidine emerges as a key heterocyclic building block,
offering a reactive handle for the construction of complex molecular architectures. The
presence of an iodine atom at the 5-position provides a versatile site for carbon-carbon and
carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-
coupling reactions.[5][6][7] This guide provides an in-depth technical overview of 5-lodo-2-
methylpyrimidine, including its chemical properties, a plausible synthetic approach, its
reactivity profile, and its significant potential in the synthesis of novel bioactive compounds.

Chemical Structure and Physicochemical Properties

5-lodo-2-methylpyrimidine is a substituted aromatic heterocycle. The pyrimidine ring is a six-
membered ring containing two nitrogen atoms at positions 1 and 3. In this specific molecule, a
methyl group is attached at the 2-position, and an iodine atom is at the 5-position.
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Property Value Source
IUPAC Name 5-lodo-2-methylpyrimidine

CAS Number 1447606-27-0 [81[9]
Molecular Formula CsHsIN2

Molecular Weight 220.01 g/mol

Monoisotopic Mass 219.94975 Da

SMILES CC1=NC=C(l)C=N1

InChi Key OXGGZGCUKUBTLA-

UHFFFAOYSA-N

Note: Experimental physical properties such as melting point, boiling point, and solubility are
not widely reported in the literature for this specific isomer.

Synthesis and Purification: A Strategic Approach

Direct iodination of the 2-methylpyrimidine core at the C5 position can be challenging. The
pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult without
activating groups.[10][11] A more reliable and strategic synthesis would likely proceed through
a Sandmeyer-type reaction from a readily available amino-substituted precursor.

Proposed Synthetic Pathway

A plausible and effective route to 5-lodo-2-methylpyrimidine starts from the commercially
available 2-Amino-5-nitropyrimidine. The synthesis involves a three-step sequence: reduction
of the nitro group, diazotization of the resulting amine, and subsequent iodination.

— — step1, [ Reduction - N sep2,( D 5.d salt)_Step 3, (lodination
Y \(e.g., SnCI2, HCl or H2/Pd-C), °) \(NaNO2, H2504, 0-5 °C) (in situ) J (KI)

5-lodo-2-methylpyrimidine
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Figure 1: Proposed synthetic workflow for 5-lodo-2-methylpyrimidine.
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Conceptual Experimental Protocol

Step 1: Synthesis of 5-Amino-2-methylpyrimidine (Reduction)

To a stirred solution of 2-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol or ethyl
acetate), add a reducing agent such as tin(ll) chloride in concentrated hydrochloric acid, or
perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen
atmosphere.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

Upon completion, neutralize the reaction mixture with an aqueous base (e.g., sodium
bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent
like ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield crude 5-amino-2-methylpyrimidine.

Step 2 & 3: Synthesis of 5-lodo-2-methylpyrimidine (Diazotization and lodination)

Dissolve the crude 5-amino-2-methylpyrimidine in dilute sulfuric acid and cool the solution to
0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2z) dropwise, maintaining
the temperature below 5 °C to form the diazonium salt in situ.

In a separate flask, dissolve potassium iodide (KI) in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence
(nitrogen gas evolution) will be observed.

Allow the reaction mixture to warm to room temperature and stir for several hours.
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with agueous sodium thiosulfate solution to remove any residual
iodine, followed by brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel to obtain pure 5-lodo-2-
methylpyrimidine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-lodo-2-methylpyrimidine are not readily available in the
cited literature, its structure allows for a confident prediction of its key spectroscopic features.

e 1H NMR:

o The two pyrimidine protons at the C4 and C6 positions would appear as a sharp singlet
due to their chemical equivalence. The electron-withdrawing nature of the nitrogen atoms
and the iodine would shift this signal downfield, likely in the range of & 8.5-9.0 ppm.

o The methyl protons at the C2 position would appear as a singlet further upfield, typically
around 6 2.5-2.8 ppm.

e 13C NMR:

o C4/C6: The equivalent carbons adjacent to the nitrogens are expected in the & 155-160
ppm region.

o C2: The carbon bearing the methyl group would likely appear in a similar region, around o
160-165 ppm.

o C5: The carbon atom bonded to the iodine will be significantly shifted upfield due to the
heavy atom effect and is predicted to be in the & 90-100 ppm range.

o -CHs: The methyl carbon signal is expected around & 20-25 ppm.
e Mass Spectrometry (El):
o The molecular ion peak [M]* would be observed at m/z = 220.

o A characteristic fragmentation pattern would likely involve the loss of an iodine atom,
leading to a fragment at m/z = 93.
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Chemical Reactivity and Synthetic Utility

The primary utility of 5-lodo-2-methylpyrimidine in synthetic chemistry stems from the
reactivity of the carbon-iodine bond. lodopyrimidines are highly effective substrates in
palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which
facilitates the rate-determining oxidative addition step.[6] This makes the compound an
excellent precursor for introducing the 2-methylpyrimidin-5-yl moiety into a target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an ideal substrate for a variety of powerful C-C and C-N bond-forming
reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form bi-aryl or aryl-
heteroaryl structures.[5]

e Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-2-methylpyrimidine
derivatives.

e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
o Heck Coupling: Reaction with alkenes.

« Stille Coupling: Reaction with organostannanes.
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Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-lodo-2-methylpyrimidine
with a generic arylboronic acid.

e To areaction vessel, add 5-lodo-2-methylpyrimidine (1.0 eq.), the desired arylboronic acid
(1.2-1.5 eq.), a palladium catalyst such as Pd(PPhs)a (0.02-0.05 eq.), and a base, typically
sodium carbonate (2.0 eq.) or potassium phosphate (3.0 eq.).

o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

e Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane,
toluene, or DMF, and water.

o Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC
or LC-MS.

o Upon completion, cool the mixture to room temperature, dilute with water, and extract with an
organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the residue by flash column chromatography to yield the desired bi-aryl product.

Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone of numerous FDA-approved drugs. Its ability to act as
a hydrogen bond acceptor and its bioisosteric relationship with other aromatic systems make it
a highly valuable core in drug design.[1][12] 5-lodo-2-methylpyrimidine serves as a crucial
intermediate for the synthesis of novel analogues of established drugs or for the exploration of
new chemical space. Its application allows for the systematic modification of lead compounds
to improve potency, selectivity, and pharmacokinetic properties.

Examples of therapeutic areas where pyrimidine-based drugs are prevalent include:

e Oncology: As kinase inhibitors (e.g., Imatinib, which contains a pyridine and pyrimidine
moiety).
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» Antivirals: As nucleoside analogues that disrupt viral replication (e.g., Zidovudine).[13]
» Antibiotics: (e.g., Trimethoprim).
e Anti-inflammatory and CNS agents.[1]

The use of 5-lodo-2-methylpyrimidine enables researchers to rapidly generate libraries of
compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery
process.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-lodo-2-methylpyrimidine (CAS 1447606-
27-0) is not widely available. However, based on analogous compounds such as other iodo-
aromatics and halopyrimidines, the following precautions are recommended:[14][15]

o Health Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye
irritation. May also cause respiratory irritation. Handle with care to avoid inhalation of dust or
contact with skin and eyes.[14]

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

o Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid
generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place, away from light and
incompatible materials such as strong oxidizing agents.[16]

Conclusion

5-lodo-2-methylpyrimidine is a valuable and reactive building block for synthetic and
medicinal chemistry. While detailed experimental data for this specific isomer is sparse in the
literature, its chemical properties and reactivity can be confidently inferred from well-
established principles of heterocyclic chemistry. Its primary utility lies in its role as a substrate in
transition metal-catalyzed cross-coupling reactions, providing a robust and efficient means to
incorporate the 2-methylpyrimidine scaffold into complex molecules. For researchers in drug
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discovery, this compound represents a key tool for the synthesis of novel compounds with the

potential for significant biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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